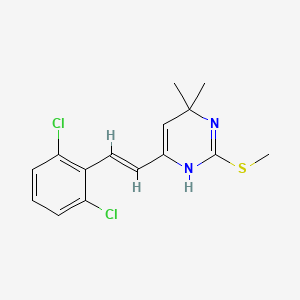
6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid is a derivative of 4-hydroxy-2-quinolones . The 4-hydroxy-2-quinolones are known for their pharmaceutical and biological activities, making them valuable in drug research and development .
Synthesis Analysis
The synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives has been reported . The methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .
Molecular Structure Analysis
Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .
Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . These methods range from multi-stepped, one-pot, flow chemistry and metal catalyzed reactions resulting in targeted modification at C2, C3 or N-hydroxylation .
Physical And Chemical Properties Analysis
While the specific physical and chemical properties of 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid are not available in the search results, a related compound, 6-Hydroxy-2 (1H)-3,4-dihydroquinolinone, is a white to almost white powder with a melting point of 238°C .
科学的研究の応用
Antibacterial Agents
6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid is a derivative of quinolone, a class of compounds well-known for their antibacterial properties. Quinolones, including this compound, inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This makes them effective against a broad spectrum of bacterial pathogens .
Anticancer Research
Quinolone derivatives have shown significant potential in anticancer research. The compound’s ability to interfere with DNA processes can be harnessed to target rapidly dividing cancer cells. Studies have explored its use in inhibiting tyrosine kinases, enzymes involved in the signaling pathways that regulate cell division and survival, making it a promising candidate for cancer therapy .
Antiviral Applications
The structural properties of 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid allow it to interact with viral enzymes and proteins. Research has indicated its potential in inhibiting viral replication, particularly in viruses that rely on DNA or RNA polymerases. This makes it a candidate for developing treatments against viral infections .
Anti-inflammatory Agents
This compound has been investigated for its anti-inflammatory properties. It can modulate the activity of various inflammatory mediators and pathways, including the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines. This makes it useful in treating inflammatory diseases and conditions .
Neuroprotective Agents
Research has shown that quinolone derivatives, including this compound, may have neuroprotective effects. They can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This opens up possibilities for their use in neuroprotective therapies .
Synthetic Chemistry Applications
Beyond its biological applications, this compound is also valuable in synthetic chemistry. It serves as a building block for the synthesis of various heterocyclic compounds, which are important in the development of new pharmaceuticals and agrochemicals. Its versatility in chemical synthesis makes it a useful tool for researchers.
BMC Chemistry Springer Springer MDPI BMC Chemistry : Springer : Springer : MDPI
作用機序
While the specific mechanism of action for 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid is not mentioned in the search results, it’s worth noting that 4-quinolones have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .
将来の方向性
The future directions of 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid could involve further exploration of its therapeutic potential. The 4-quinolone scaffold holds significant relevance in medicinal chemistry . Furthermore, 4-quinolones have been obtained from biological sources and reported for their antibacterial, antiplasmodial, and cytotoxic potentials . These isolated 4-quinolones serve as lead structures for synthetic anti-microbial agents .
特性
IUPAC Name |
6-chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4/c11-5-1-2-7-6(3-5)10(16,9(14)15)4-8(13)12-7/h1-3,16H,4H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOMMHODPMSEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C1(C(=O)O)O)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

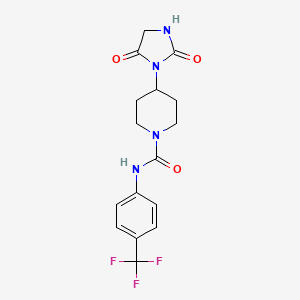
![2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide](/img/structure/B2621624.png)
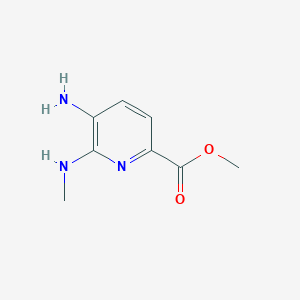
![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2621629.png)
![N-(2,4-dimethoxyphenyl)-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2621630.png)
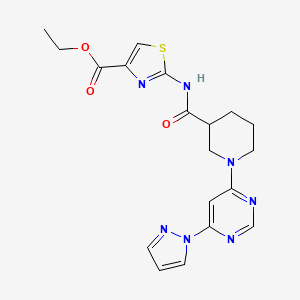
![2-[2-(2-Fluoro-4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2621633.png)
![4,5-Dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2621634.png)
![2-Chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2621635.png)
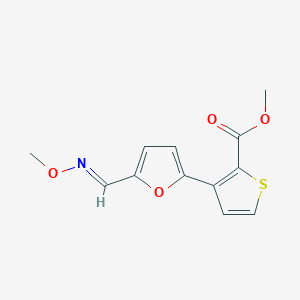
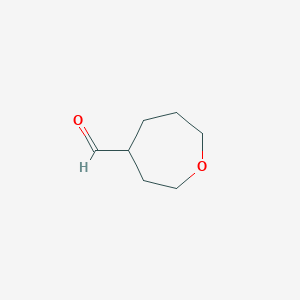
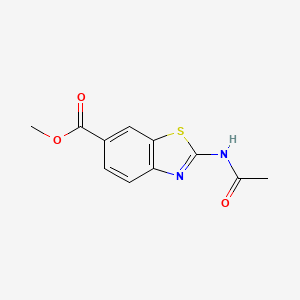
![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2621640.png)
